N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide (MTSN) is a compound that belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties1. It has a molecular weight of 410.531.
Synthesis Analysis
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is not explicitly mentioned in the search results. However, related compounds have been synthesized using pinacol boronic esters, which are valuable building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure analysis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is not directly available from the search results. However, a related compound, N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide, has a molecular formula of C24H26N2O2 and a molecular weight of 374.4843.Chemical Reactions Analysis
The specific chemical reactions involving N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results. However, related compounds have been involved in Suzuki–Miyaura coupling reactions4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results.Scientific Research Applications
Supramolecular Assemblies
Supramolecular chemistry involving sulfonamides showcases the formation of complex structures with potential applications in material science and catalysis. For instance, the study by Białek et al. (2013) illustrates the synthesis and characterization of naphthalene-based diphosphonic acids used in creating supramolecular assemblies with morpholine, demonstrating diverse structural motifs such as chains, layers, and channels (Białek, Zaręba, Janczak, & Zoń, 2013).
Nucleophilic Reactions
Research by Fei, Slawin, and Woollins (2001) explores the reactivity of naphthalene derivatives towards nucleophiles, including morpholine, leading to various ammonium salts. This work underlines the compound's utility in synthesizing new chemical entities, which could have implications in drug development and synthetic chemistry (Fei, Slawin, & Woollins, 2001).
Enzyme Inhibition
Isoquinolinesulfonamides, related to naphthalenesulfonamides, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, highlighting a potential therapeutic application in diseases where these enzymes are dysregulated (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Fluorescent Probes
A study by Gao et al. (2018) presents a naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. This research illustrates the application of naphthalene derivatives in bioimaging and diagnostics, providing tools for understanding cellular processes (Gao, Liu, Chen, Wang, & Jiang, 2018).
Safety And Hazards
The safety and hazards associated with N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results.
Future Directions
The future directions for research on N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide are not detailed in the search results. However, given its classification as a sulfonamide, it may be of interest in the development of new antibacterial and antitumor agents1.
properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-11-20(12-10-18)22(25-13-15-28-16-14-25)17-24-29(26,27)23-8-4-6-19-5-2-3-7-21(19)23/h2-12,22,24H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZRPWDMZHDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide |
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